molecular formula C18H27BrN2O2 B12439342 1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine CAS No. 887584-50-1

1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine

Cat. No.: B12439342
CAS No.: 887584-50-1
M. Wt: 383.3 g/mol
InChI Key: DXNWTQGPXBXAAR-UHFFFAOYSA-N
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Description

1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine (CAS: 887587-10-2) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-(2-bromophenyl)ethylamino substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₈H₂₇BrN₂O₂, with a molecular weight of 383.32 g/mol . This compound is primarily utilized as an intermediate in organic synthesis and drug development due to its structural versatility .

Properties

CAS No.

887584-50-1

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 3-[2-(2-bromophenyl)ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-12-6-8-15(13-21)20-11-10-14-7-4-5-9-16(14)19/h4-5,7,9,15,20H,6,8,10-13H2,1-3H3

InChI Key

DXNWTQGPXBXAAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected by introducing a tert-butoxycarbonyl (Boc) group at the nitrogen atom. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Substitution Reaction: The protected piperidine is then subjected to a substitution reaction with 2-(2-bromophenyl)ethylamine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-(2-bromophenyl)ethylamino group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine, with the CAS number 887584-50-1, is a chemical compound with the molecular formula C18H27BrN2O2 and a molecular weight of 383.32 . It contains a piperidine moiety, which is a pharmacologically important structure .

General Information

  • CAS No. 887584-50-1
  • Chemical Name: 1-BOC-3-[2-(2-BROMO-PHENYL)-ETHYLAMINO]-PIPERIDINE
  • Molecular Formula: C18H27BrN2O2
  • Molecular Weight: 383.32
  • Synonyms: 1-BOC-3-[2-(2-BROMO-PHENYL)-ETHYLAMINO]-PIPERIDINE
  • Supplier: Beta Pharma, Inc.

Scientific Research Applications

While the search results do not specifically detail the applications of this compound, they do provide context on related compounds and their uses, which can be extrapolated.

  • Piperidine Derivatives: Piperidine derivatives have been evaluated for various activities, including anesthetic activity, treatment of cocaine abuse, and controlling plasma glucose and insulin .
  • Enzyme Inhibition: Piperidine derivatives have demonstrated strong inhibitory activity against urease .
  • Antiviral Activity: Trisubstituted piperidines have shown low μM anti-influenza A/H1N1 virus activity .
  • 5-HT Receptor Agonists: Phenylpiperidines have been identified as selective 5-HT2AR agonists, suggesting potential applications in neurological research .
  • Antimicrobial Efficacy: Bromopyridine compounds, related to the title compound, have demonstrated antimicrobial properties against Staphylococcus aureus and Escherichia coli.
  • Analgesic Activity: Piperidine derivatives have shown effectiveness in reducing pain responses in animal models.
  • Anticancer Investigations: Furan-containing compounds have exhibited cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine is primarily determined by its interaction with molecular targets such as receptors and enzymes. The presence of the 2-(2-bromophenyl)ethylamino group allows the compound to bind to specific sites on these targets, modulating their activity. The Boc protecting group can be removed to expose the free amine, which may further interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Bromophenyl Position : The 2-bromo derivative (target compound) exhibits distinct electronic effects compared to 3- or 4-bromo isomers, influencing lipophilicity and metabolic stability .

Functional Group Variations: Replacing ethylamino with phenoxy (e.g., 554430-68-1) reduces molecular weight and eliminates secondary amine reactivity, impacting pharmacological activity .

Receptor Binding and Activity

  • Adrenoceptor Affinity: Compounds with ethylamino side chains, such as the target molecule, are structurally analogous to adrenoceptor ligands. For example, (2R,S)-1-(6-methoxy-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () demonstrated α₁/β₁-adrenoceptor binding, suggesting that brominated derivatives like this compound may exhibit similar receptor-modulating properties .
  • Depressive Properties: Beta-keto-arylpiperidines (e.g., 2-(ethylamino)-2-(2-fluorophenyl)-cyclohexanone, ) are noted for CNS-depressant effects. The brominated ethylamino group in the target compound may confer analogous activity but with enhanced stability due to the Boc group .

Biological Activity

1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine is a synthetic organic compound belonging to the piperidine class, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethylamino side chain, and a bromophenyl substituent. This unique structure confers various potential biological activities, making it a subject of significant interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H29BrN2O2C_{19}H_{29}BrN_2O_2, with a molecular weight of approximately 383.32 g/mol. The presence of the bromine atom enhances the compound's reactivity, which is crucial for its interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes. The structural features facilitate:

  • Hydrogen Bonding : The ethylamino group can form hydrogen bonds with polar amino acids in proteins.
  • π-π Interactions : The bromophenyl group may engage in π-π stacking interactions with aromatic residues, influencing receptor binding and enzyme activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. Although specific data on this compound is limited, related compounds have shown promising antibacterial and antifungal activities. For instance, certain piperidine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that halogen substituents like bromine may enhance bioactivity .

Anticancer Potential

Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, studies on piperidine analogs indicate that they can induce apoptosis in cancer cells, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. These findings suggest that this compound could be explored for its potential as an anticancer agent .

Case Studies

  • Binding Affinity Studies : Interaction studies involving this compound focus on its binding affinity to various receptors. Preliminary results suggest that this compound may act as a modulator or inhibitor in biological systems, although detailed binding studies are needed for conclusive evidence.
  • In Vitro Assays : In vitro assays conducted with related compounds indicate that structural modifications can significantly influence biological activity. For instance, modifications in the alkyl chain length or substitution patterns have been shown to optimize selectivity for dopamine transporters .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeTarget/OrganismReference
1-Boc-3-[2-(4-bromo-phenyl)ethylamino]-piperidineAntimicrobialS. aureus & E. coli
1-Boc-3-[2-(3-bromo-phenyl)ethylamino]-piperidineAnticancerMDA-MB-231 cells
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidineDopamine TransporterRat striatal membranes

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